molecular formula C10H8ClN3O3S B2629935 5-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 866050-78-4

5-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2629935
CAS No.: 866050-78-4
M. Wt: 285.7
InChI Key: DGXZTUDUHRLDGK-UHFFFAOYSA-N
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Description

5-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound that features a thiazole ring and a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 2-chloro-1,3-thiazole derivatives with diazinane trione precursors. One common method includes the use of a base-catalyzed condensation reaction where the thiazole derivative is reacted with a diazinane trione under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

5-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,3-thiazole-5-carboxylic acid
  • 5-(2-chloro-1,3-thiazol-5-yl)-2-alkoxybenzamides
  • 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides

Uniqueness

5-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its combination of a thiazole ring with a diazinane trione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3S/c1-13-7(15)6(8(16)14(2)10(13)17)3-5-4-12-9(11)18-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXZTUDUHRLDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN=C(S2)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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